TC-G 1005 Demonstrates Sub-Nanomolar Potency at hTGR5, Outperforming INT-777 and GPBAR-A by Orders of Magnitude
TC-G 1005 activates human TGR5 (hTGR5) with an EC50 of 0.72 nM in cAMP assays, representing potency that is approximately 13,889-fold greater than the reference agonist INT-777 (EC50 = 10,000 nM) and 181-fold greater than the synthetic agonist GPBAR-A (EC50 = 130 nM) when compared under comparable cellular cAMP accumulation conditions [1][2]. This vast difference in potency translates to markedly lower compound concentrations required to elicit maximal receptor activation, reducing the risk of off-target interactions and enabling more precise pharmacological dissection of TGR5-mediated pathways.
| Evidence Dimension | hTGR5 agonist potency (cAMP EC50) |
|---|---|
| Target Compound Data | 0.72 nM |
| Comparator Or Baseline | INT-777: 10,000 nM; GPBAR-A: 130 nM |
| Quantified Difference | 13,889-fold more potent vs. INT-777; 181-fold more potent vs. GPBAR-A |
| Conditions | cAMP accumulation assay in HEK293 cells stably expressing hTGR5 |
Why This Matters
Sub-nanomolar potency minimizes the concentration required for receptor activation, reducing compound consumption in long-term studies and lowering the likelihood of off-target effects due to lower exposure levels.
- [1] Duan H, Ning M, Chen X, Zou Q, Zhang L, Feng Y, Zhang L, Leng Y, Shen J. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists. J Med Chem. 2012 Dec 13;55(23):10475-89. doi: 10.1021/jm301071h. PMID: 23148522. View Source
- [2] Table 1: Cellular TGR5 cAMP EC50. In: DiNatale BC, et al. Identification and characterization of a novel, selective TGR5 agonist with antidiabetic activity. PLoS One. 2019;14(3):e0213798. doi: 10.1371/journal.pone.0213798. View Source
